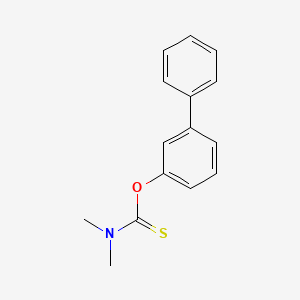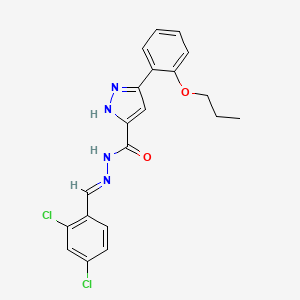
2,6-bis(3-methylphenyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(3-methylphenyl)benzoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of two 3-methylphenyl groups attached to the 2 and 6 positions of a benzoic acid core. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-methylphenyl)benzoic Acid typically involves the following steps:
Friedel-Crafts Alkylation: This step involves the alkylation of benzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-methylbiphenyl.
Oxidation: The 3-methylbiphenyl is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce carboxylic acid groups at the 2 and 6 positions, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(3-methylphenyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinones, carboxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,6-bis(3-methylphenyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-bis(3-methylphenyl)benzoic Acid involves its interaction with various molecular targets. The compound’s aromatic rings and carboxylic acid groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.
3-Methylbenzoic Acid: Contains a single methyl group on the benzene ring.
2,6-Dimethylbenzoic Acid: Contains two methyl groups at the 2 and 6 positions of the benzene ring.
Uniqueness
2,6-bis(3-methylphenyl)benzoic Acid is unique due to the presence of two 3-methylphenyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H18O2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2,6-bis(3-methylphenyl)benzoic acid |
InChI |
InChI=1S/C21H18O2/c1-14-6-3-8-16(12-14)18-10-5-11-19(20(18)21(22)23)17-9-4-7-15(2)13-17/h3-13H,1-2H3,(H,22,23) |
Clave InChI |
CXRBTVICLMOOCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)C3=CC=CC(=C3)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976180.png)

![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11976188.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976192.png)
![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11976219.png)



![ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate](/img/structure/B11976254.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976255.png)

